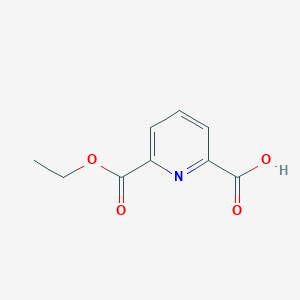

6-(Ethoxycarbonyl)picolinic acid

Description

6-(Ethoxycarbonyl)picolinic acid (CAS: 21855-16-3) is a picolinic acid derivative featuring an ethoxycarbonyl (-COOEt) substituent at the 6-position of the pyridine ring. This compound combines the chelating properties of the picolinic acid scaffold with the steric and electronic effects of the ethoxycarbonyl group, making it relevant in coordination chemistry and enzyme inhibition studies.

Properties

IUPAC Name |

6-ethoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-3-4-6(10-7)8(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCXAUVIKVGIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393978 | |

| Record name | 6-(Ethoxycarbonyl)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21855-16-3 | |

| Record name | 2-Ethyl 2,6-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21855-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Ethoxycarbonyl)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Pyridinedicarboxylic acid, 2-ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethoxycarbonyl)picolinic acid typically involves the esterification of picolinic acid. One common method is the reaction of picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of picolinic acid and ethanol into the reactor, with sulfuric acid as the catalyst, and maintaining the reaction mixture at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 6-(Ethoxycarbonyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: Picolinic acid derivatives.

Reduction: 6-(Hydroxymethyl)picolinic acid.

Substitution: Various substituted picolinic acid esters.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- 6-(Ethoxycarbonyl)picolinic acid serves as a versatile building block in organic synthesis. Its structure allows it to be utilized in the preparation of various derivatives and complex molecules. The compound can undergo several chemical reactions including oxidation, reduction, and substitution, making it valuable for creating novel compounds in research laboratories.

Coordination Chemistry

- This compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions. Its ability to chelate metals enhances its utility in catalysis and material science applications. For instance, it has been noted for its role in synthesizing advanced materials that require metal coordination.

Biological Applications

Metal Ion Chelation

- This compound is investigated for its potential role in metal ion chelation within biological systems. It can bind to essential metal ions such as zinc and copper, which are crucial for various biochemical processes. This property is particularly relevant in the context of diseases associated with metal ion imbalances.

Therapeutic Potential

- The compound has been explored for its therapeutic effects, particularly concerning metal ion-related disorders. Research indicates that it may help modulate the activity of zinc finger proteins (ZFPs), which are important in gene expression and cellular signaling. By inhibiting ZFP function, this compound could have implications for treating viral infections and other diseases where ZFPs play a role .

Medical Applications

Cholesterol Regulation

- Recent studies have highlighted the potential of picolinic acid derivatives, including this compound, as inducers of low-density lipoprotein receptors (LDLR). These compounds may enhance the clearance of LDL particles from circulation, offering a novel approach to managing elevated cholesterol levels and related cardiovascular diseases .

Antiviral Activity

- Preliminary research suggests that derivatives of picolinic acid exhibit antiviral properties against enveloped viruses such as SARS-CoV-2 and influenza A virus. These findings indicate that this compound could be further developed as a therapeutic agent against viral infections .

Industrial Applications

Intermediate in Pharmaceutical Synthesis

- In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to participate in various chemical reactions makes it an essential component in developing new drug formulations .

Data Tables

| Activity | Description |

|---|---|

| Metal Ion Chelation | Binds to zinc and copper ions |

| Antiviral Effects | Potential activity against SARS-CoV-2 and influenza A |

| LDLR Induction | Enhances clearance of low-density lipoprotein |

Case Studies

Case Study 1: Antiviral Research

In a study published by the National Institutes of Health, researchers investigated the antiviral properties of picolinic acid derivatives against SARS-CoV-2. The study found that certain derivatives significantly reduced viral load in infected animal models, suggesting their potential use as therapeutic agents .

Case Study 2: Cholesterol Management

A recent patent application described the synthesis of novel picolinic acid derivatives that effectively induce LDLR expression in hepatic cells. This led to significant reductions in circulating cholesterol levels in animal models, highlighting the compound's potential for treating hyperlipidemia .

Mechanism of Action

The mechanism of action of 6-(Ethoxycarbonyl)picolinic acid involves its ability to chelate metal ions. The compound binds to metal ions through its nitrogen and oxygen atoms, forming stable complexes. This chelation process can influence various biological pathways, including metal ion transport and enzyme activity. The compound’s ability to disrupt metal ion homeostasis makes it a potential therapeutic agent for treating metal ion-related disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity in Picolinic Acid Derivatives

Picolinic acid derivatives are modified with various substituents to tune their electronic, steric, and solubility properties. Key analogs include:

*Calculated based on molecular formula C9H9NO3.

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., -COOEt, -SO2Me) enhance the acidity of the carboxylic acid group, improving metal-binding capacity. Conversely, electron-donating groups (e.g., -N(CH3)2 in 6-(Dimethylamino)picolinic acid) reduce acidity .

- Steric Effects : Bulky substituents like -COO(t-Bu) hinder interactions with enzyme active sites but improve thermal stability .

- Solubility: Ethoxycarbonyl and methoxycarbonyl derivatives exhibit moderate water solubility, whereas phosphonomethyl analogs (e.g., 18a–18h) are more polar due to the phosphonate group .

Enzyme Inhibition:

- Metallo-β-lactamase (MBL) Inhibition: Carbamoyl derivatives (e.g., 6-(Benzylcarbamoyl)picolinic acid) show IC50 values as low as 12 µM against New Delhi MBL-1, attributed to optimal steric fit within the active site . Phosphonomethyl derivatives (e.g., 18a–18h) exhibit broader inhibition profiles due to enhanced chelation of zinc ions .

Spectral and Physical Properties

- NMR Data :

- Mass Spectrometry: ESI-MS of this compound would show [M-H]− at m/z 194.07 (calculated for C9H8NO4).

Biological Activity

6-(Ethoxycarbonyl)picolinic acid is a derivative of picolinic acid, which has garnered attention due to its potential biological activities. This compound is characterized by the presence of an ethoxycarbonyl group at the 6-position of the picolinic acid structure, which may influence its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 183.17 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 183.17 g/mol |

| CAS Number | 34330-23-9 |

Research indicates that compounds derived from picolinic acid, including this compound, may exhibit various biological activities through several mechanisms:

- Antiviral Activity : Picolinic acid and its derivatives have shown broad-spectrum antiviral properties, particularly against enveloped viruses such as SARS-CoV-2 and influenza A virus. These compounds inhibit viral entry by disrupting membrane integrity and interfering with endocytosis processes .

- Cholesterol Regulation : Certain derivatives of picolinic acid have been identified as inducers of low-density lipoprotein receptors (LDLR) in hepatic cells, suggesting a role in cholesterol metabolism and potential applications in treating hyperlipidemia .

- Neuroprotective Effects : Picolinic acid derivatives are being explored for their neuroprotective properties, potentially modulating neurotransmitter systems and offering benefits in neurodegenerative conditions.

Biological Activity Studies

Recent studies have provided insights into the biological activities of this compound:

- Antiviral Efficacy : In vitro studies demonstrated that this compound significantly reduces viral RNA levels in cell lines infected with SARS-CoV-2, indicating its potential as an antiviral agent. For instance, treatment with 2 mM of the compound led to a reduction in viral load by approximately 99% in HEK293T-ACE2 cells .

- LDLR Induction : In animal models, compounds similar to this compound showed enhanced expression of LDLR, leading to decreased cholesterol levels. This suggests a promising avenue for managing cholesterol-related diseases .

Case Studies

- Antiviral Study : A preclinical study evaluated the efficacy of this compound against influenza A virus in mice. Results indicated that prophylactic administration resulted in significant weight retention and survival rates compared to control groups, highlighting its protective effects against viral infections .

- Cholesterol Management : Another study focused on the impact of picolinic acid derivatives on LDLR expression in liver cells. The results demonstrated that these compounds could effectively lower circulating cholesterol levels through enhanced receptor activity, presenting a potential therapeutic strategy for hypercholesterolemia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.